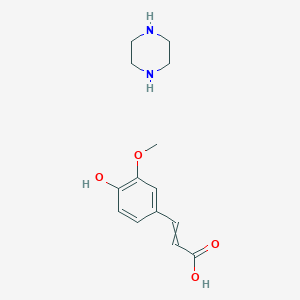![molecular formula C32H47O2P B13400966 Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane is a phosphine ligand known for its bulky structure and steric properties. This compound is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure provides significant advantages in terms of selectivity and reactivity in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. These reactions include:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with alkynes.
Buchwald-Hartwig Amination: Reaction with amines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium phosphate, and solvents like toluene or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 80°C to 120°C.
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various bond-forming reactions by stabilizing transition states and intermediates, thereby lowering the activation energy and increasing reaction rates.
類似化合物との比較
Similar Compounds
RuPhos: Another bulky phosphine ligand used in similar catalytic processes.
SPhos: Known for its high reactivity and selectivity in cross-coupling reactions.
Me4tButylXphos: A phosphine ligand with a different steric profile, used in various coupling reactions.
Uniqueness
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane stands out due to its unique combination of steric bulk and electronic properties, which provide enhanced stability and reactivity in catalytic processes. This makes it particularly valuable in complex synthetic applications where high selectivity and efficiency are required.
特性
分子式 |
C32H47O2P |
|---|---|
分子量 |
494.7 g/mol |
IUPAC名 |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H47O2P/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28(33-5)20-21-29(34-6)32(31)35(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3 |
InChIキー |
YEEHIDMAWKRQRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one](/img/structure/B13400886.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
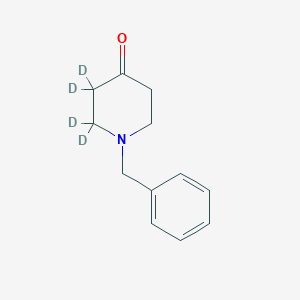
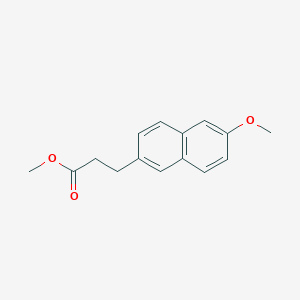

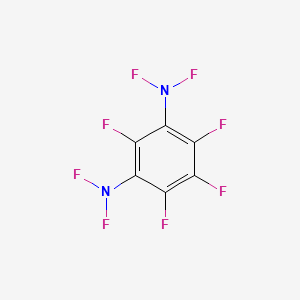
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)

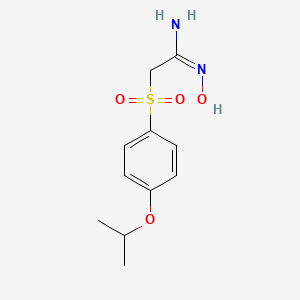


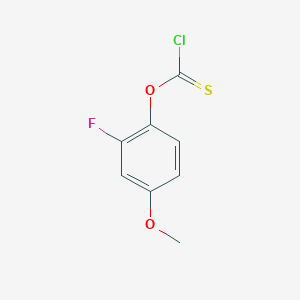
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
